REACTION_CXSMILES
|
N(/C(C)(C)C#N)=N\C(C)(C)C#N.[Br:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[O:18][CH2:17]2.[Br:24]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:24][CH:17]1[C:16]2[C:20](=[CH:21][CH:22]=[C:14]([Br:13])[CH:15]=2)[C:19](=[O:23])[O:18]1 |f:0.1|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
N(=N\C(C#N)(C)C)/C(C#N)(C)C.BrC=1C=C2COC(C2=CC1)=O
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1OC(C2=CC=C(C=C12)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |